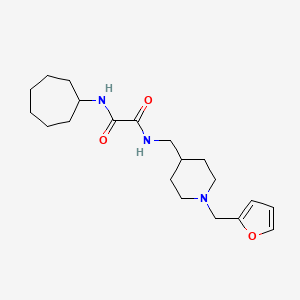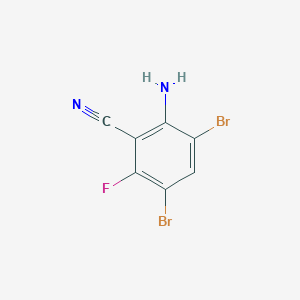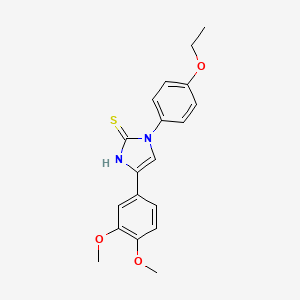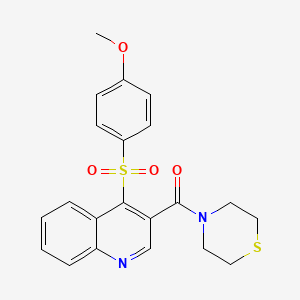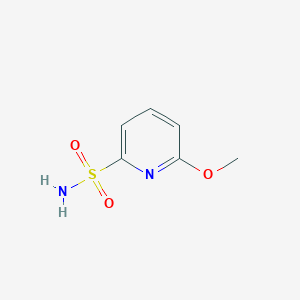
6-Methoxypyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxypyridine-2-sulfonamide is a chemical compound with the CAS Number: 1342957-75-8 . It has a molecular weight of 188.21 . The IUPAC name for this compound is 6-methoxy-2-pyridinesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N2O3S/c1-11-5-3-2-4-6 (8-5)12 (7,9)10/h2-4H,1H3, (H2,7,9,10) . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.Applications De Recherche Scientifique
Detection and Analysis in Food and Environmental Samples
Sulfonamides, including compounds structurally related to 6-Methoxypyridine-2-sulfonamide, are extensively used in veterinary practice due to their broad spectrum of activity and low cost. Research has established methods to detect sulfonamide residues in chicken meat and eggs using high-performance liquid chromatography (HPLC) with DAD detection, highlighting their importance in food safety and regulatory compliance (Premarathne et al., 2017). Additionally, the occurrence and fate of sulfonamide antibiotics and their transformation products in surface water in highly urbanized areas have been studied, indicating environmental concerns related to their persistence and the potential for inducing antibiotic-resistant genes (Kokoszka et al., 2021).
Antimicrobial and Antitumor Activities
New sulfonamide derivatives, including those based on chalcone-sulfonamide hybrids, have been synthesized and evaluated for their anticancer and antituberculosis activities. These compounds have shown significant activity against various cancer cell lines and Mycobacterium tuberculosis, demonstrating the therapeutic potential of sulfonamide derivatives in treating infectious diseases and cancer (Castaño et al., 2019).
Environmental Degradation and Treatment
Studies on the oxidation of sulfonamide antibiotics by chlorine dioxide and other oxidative processes in water have provided insights into the degradation pathways and the effectiveness of water treatment methods in removing these compounds from the environment. These findings are crucial for understanding the environmental impact of sulfonamides and for developing strategies to mitigate their persistence in aquatic systems (Ben et al., 2017).
Molecular Imprinting and Characterization
The development of molecular imprinted polymers for the selective recognition of sulfonamides, including sulfamethazine and sulfamethoxazole, demonstrates the application of these compounds in analytical chemistry and sensor technology. Such polymers can be used for the selective analysis of sulfonamide compounds in various matrices, contributing to food safety and environmental monitoring (Zheng et al., 2001).
Orientations Futures
A paper titled “Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors” discusses the potential of sulfonamide methoxypyridine derivatives, which could include 6-Methoxypyridine-2-sulfonamide, in cancer treatment . This suggests that future research could focus on the potential applications of this compound in medical treatments.
Propriétés
IUPAC Name |
6-methoxypyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-11-5-3-2-4-6(8-5)12(7,9)10/h2-4H,1H3,(H2,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBTWNRWWLUMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
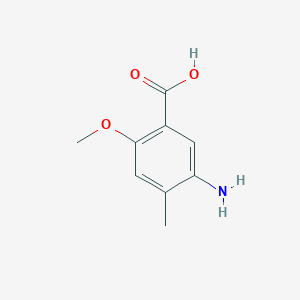
![1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2657418.png)
![Ethyl 4-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2657419.png)

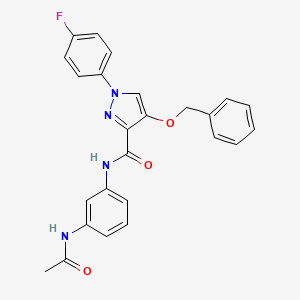
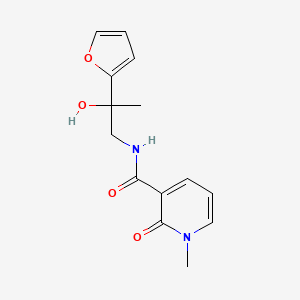

![(E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2657427.png)
